molecular formula C7H9N3O B065559 3-Methylpyridine-4-carbohydrazide CAS No. 176178-87-3

3-Methylpyridine-4-carbohydrazide

Cat. No. B065559
M. Wt: 151.17 g/mol
InChI Key: HHZDNZXTCHLEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpyridine-4-carbohydrazide, also known as 3-MPCH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyridine and belongs to the family of carbohydrazides.

Scientific Research Applications

3-Methylpyridine-4-carbohydrazide has been used in various scientific research applications, including as a ligand for metal ion coordination, as a building block for the synthesis of other organic compounds, and as a starting material for the preparation of biologically active molecules. It has also been used in the synthesis of pyridine-based Schiff bases and their metal complexes, which have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

Mechanism Of Action

The mechanism of action of 3-Methylpyridine-4-carbohydrazide is not well understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. These metal complexes have been found to exhibit biological activities, such as antimicrobial and anticancer properties.

Biochemical And Physiological Effects

Studies have shown that 3-Methylpyridine-4-carbohydrazide and its metal complexes have significant biochemical and physiological effects. For example, 3-Methylpyridine-4-carbohydrazide has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-Methylpyridine-4-carbohydrazide has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Methylpyridine-4-carbohydrazide in lab experiments is its relatively low cost and easy availability. It is also stable under normal laboratory conditions, making it easy to store and handle. However, one limitation of using 3-Methylpyridine-4-carbohydrazide is its low solubility in water, which may limit its use in aqueous-based experiments.

Future Directions

There are several future directions for the use of 3-Methylpyridine-4-carbohydrazide in scientific research. One potential application is in the development of new antimicrobial agents, as 3-Methylpyridine-4-carbohydrazide has shown promising activity against various bacterial strains. Another potential direction is in the development of new anticancer agents, as 3-Methylpyridine-4-carbohydrazide and its metal complexes have shown activity against several cancer cell lines. Additionally, further research is needed to understand the mechanism of action of 3-Methylpyridine-4-carbohydrazide and its metal complexes, which may lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 3-Methylpyridine-4-carbohydrazide involves the reaction between 3-methylpyridine and hydrazine hydrate in the presence of a catalyst. The reaction takes place at a temperature range of 90-100°C and yields 3-Methylpyridine-4-carbohydrazide as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

properties

CAS RN

176178-87-3

Product Name

3-Methylpyridine-4-carbohydrazide

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-methylpyridine-4-carbohydrazide

InChI

InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)

InChI Key

HHZDNZXTCHLEDT-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)C(=O)NN

Canonical SMILES

CC1=C(C=CN=C1)C(=O)NN

Origin of Product

United States

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